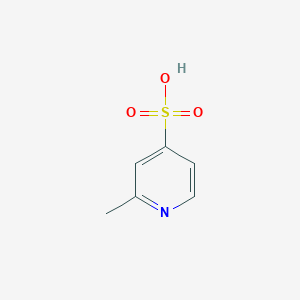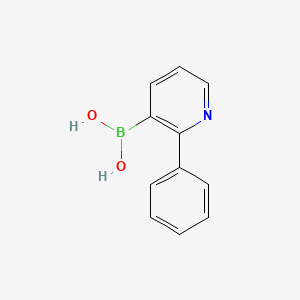
2-(3-hydroxyphenyl)benzoic Acid
Overview
Description
2-(3-hydroxyphenyl)benzoic acid is a phenolic compound that belongs to the class of hydroxybenzoic acids. These compounds are characterized by the presence of a hydroxyl group attached to a benzene ring, which is further connected to a carboxylic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of phenolic compounds , which are known to interact with a variety of proteins and enzymes in the body.
Mode of Action
It is believed that the compound binds to certain proteins in the body, altering their structure and function. This can lead to various effects on the body, depending on the proteins that are affected.
Biochemical Pathways
2-(3-hydroxyphenyl)benzoic Acid is a type of phenolic compound, and its biosynthesis involves the shikimate and phenylpropanoid pathways . These pathways are crucial for understanding the biosynthesis of individual phenolic compounds . The substrates for the biosynthesis are usually primary metabolites such as sugars or amino acids .
Pharmacokinetics
It is known that the bioavailability of phenolic compounds can be influenced by factors such as the food matrix and digestion conditions .
Result of Action
Phenolic compounds are known to have antioxidant properties , suggesting that this compound may also exhibit these effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis of phenolic compounds in foods may differ between plant species, due to the difference in the nature of the plant . Additionally, plants growing under different environments and conditions also show differences in the metabolite profile .
Biochemical Analysis
Biochemical Properties
These interactions can influence the function and activity of these biomolecules, potentially impacting various biochemical pathways .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a boronic acid or ester and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Another method involves the esterification and amidation processes. For example, p-hydroxyphenylpropionic acid can be reacted with a lower alcohol (such as methanol) in the presence of a catalyst like concentrated sulfuric acid to form p-hydroxyphenylpropionate. This compound can then undergo amidation with anthranilic acid at elevated temperatures using a catalyst like trimethylaluminum in a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves optimized conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and drying to obtain the final product. The use of efficient catalysts and precise control of reaction parameters contribute to the success of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-(3-hydroxyphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
2-(3-hydroxyphenyl)benzoic acid can be compared with other hydroxybenzoic acids such as:
Gallic Acid: Known for its strong antioxidant properties.
Protocatechuic Acid: Exhibits antimicrobial and anti-inflammatory activities.
p-Hydroxybenzoic Acid: Commonly used as a preservative in cosmetics and pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKAGDRSOLWVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374730 | |
| Record name | 2-(3-hydroxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92379-10-7 | |
| Record name | 2-(3-hydroxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92379-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid a valuable starting material in organic synthesis?
A: 3'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid is particularly useful due to its ability to undergo dearomatization reactions when treated with hypervalent iodine reagents like PhI(OAc)2. [, , ] This process allows chemists to transform the simple aromatic structure into more complex polycyclic molecules with potential applications in various fields.
Q2: Can you describe the role of hypervalent iodine in the context of these dearomatization reactions?
A: Hypervalent iodine reagents, such as PhI(OAc)2 and chiral aryl-λ3-iodanes, act as powerful oxidizing agents in these reactions. [, ] They promote both alkoxy-oxylactonization and dearomatization of 3'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid. This essentially means that they facilitate the formation of new rings and the disruption of the aromatic system, leading to structurally diverse polycyclic cyclohexadienones. []
Q3: What are the potential advantages of using this particular synthetic approach compared to other methods?
A: One key advantage highlighted in the research is the ability to conduct these reactions under mild conditions. [] This is often desirable in organic synthesis as it can minimize unwanted side reactions and improve overall efficiency. Additionally, the research demonstrates the use of both stoichiometric and catalytic amounts of hypervalent iodine, providing flexibility in reaction optimization. [] Finally, the formation of polycyclic compounds with an altenuene backbone through this method presents a concise route to potentially valuable compounds for further study. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid](/img/structure/B1585906.png)
